![molecular formula C12H14N2O B1593288 2-(Cyclohexyloxy)nicotinonitrile CAS No. 1016812-22-8](/img/structure/B1593288.png)
2-(Cyclohexyloxy)nicotinonitrile
Overview
Description
2-(Cyclohexyloxy)nicotinonitrile (2-CHON) is an organic compound with a molecular formula of C10H14N2O. It is a derivative of the organic compound nicotinonitrile and is commonly used as a synthetic intermediate in organic synthesis. 2-CHON is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water, but soluble in many organic solvents such as ethanol and dimethyl sulfoxide. 2-CHON is known to be a versatile reagent for the synthesis of heterocyclic compounds and has been used in various scientific and industrial applications.
Scientific Research Applications
2-(Cyclohexyloxy)nicotinonitrile: A Comprehensive Analysis
Pharmaceutical Research: 2-(Cyclohexyloxy)nicotinonitrile, also known as CyanoC6, is a compound with potential applications in pharmaceutical research due to its molecular structure. The presence of a nitrile group can enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. This makes it a candidate for rational drug design, where it could be incorporated into lead compounds to optimize their pharmacological properties .
Drug Design: In drug design, the structural features of 2-(Cyclohexyloxy)nicotinonitrile could be exploited to engineer compounds with desired potency, selectivity, and safety profiles. Its nitrile group may contribute to the development of new drugs with improved efficacy and reduced side effects .
Antimicrobial Agents: Compounds similar to 2-(Cyclohexyloxy)nicotinonitrile have been explored for their antimicrobial properties. While specific studies on CyanoC6 are not readily available, its structural analogs have shown promise in creating new bio-active antimicrobial molecules .
Biological Activity: Nicotinonitriles and their derivatives are known for important biological activities. 2-(Cyclohexyloxy)nicotinonitrile may share these properties and could be used in various biological assays to explore its therapeutic potential .
Therapeutic Properties: The therapeutic properties of nicotinonitriles are well-documented, with several drugs on the market containing these derivatives. 2-(Cyclohexyloxy)nicotinonitrile could potentially contribute to the development of new therapies due to its structural similarity to these active compounds .
Advanced Drug Delivery: While not directly linked to 2-(Cyclohexyloxy)nicotinonitrile, cyclodextrin-based nanoparticles have been used for advanced drug delivery systems. As a structurally related compound, CyanoC6 might be explored for its utility in such systems, particularly in delivering anticancer drugs or gene therapy agents .
properties
IUPAC Name |
2-cyclohexyloxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMPGKGYTJRBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640897 | |
Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)nicotinonitrile | |
CAS RN |
1016812-22-8 | |
Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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